(+)-Menthol stereoisomers and biological activity
(+)-Menthol stereoisomers and biological activity
An In-depth Technical Guide to the Stereoisomers of Menthol and Their Biological Activity
Introduction
Menthol, a cyclic monoterpene alcohol, is a widely utilized natural compound, renowned for its characteristic cooling sensation and minty aroma. It is a cornerstone ingredient in a vast array of products, spanning pharmaceuticals, cosmetics, and the food industry.[1] The menthol molecule possesses three chiral centers, giving rise to eight distinct stereoisomers: (1R,2S,5R)-(-)-menthol, (1S,2R,5S)-(+)-menthol, and their corresponding diastereomers, isomenthol, neomenthol, and neoisomenthol.[2][3] The specific spatial arrangement of the methyl, hydroxyl, and isopropyl groups profoundly influences the molecule's interaction with biological targets, leading to significant variations in their physiological effects.[4]
This technical guide provides a comprehensive overview of the stereoisomers of menthol, with a particular focus on (+)-menthol and its counterparts. It delves into their differential biological activities, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a resource for researchers, scientists, and professionals in drug development. The naturally occurring and most abundant form is (-)-menthol.[5]
Stereoisomers of Menthol
The eight stereoisomers of menthol are classified into four pairs of enantiomers. The most stable conformation for menthol is a chair form where the three bulky substituents (hydroxyl, methyl, and isopropyl groups) are in the equatorial position.[2] This arrangement is present in (-)-menthol and (+)-menthol.
Caption: Stereoisomeric relationships of menthol.
Biological Activity: TRPM8 Activation and Cooling Sensation
The most well-known biological effect of menthol is the sensation of coolness, which is mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[6][7] TRPM8 is a non-selective cation channel that is also activated by cold temperatures. The stereochemistry of menthol plays a crucial role in its ability to activate this receptor.
Quantitative Data: TRPM8 Activation by Menthol Stereoisomers
The potency of different menthol stereoisomers in activating TRPM8 has been quantified using electrophysiology. The half-maximal effective concentration (EC₅₀) values indicate the concentration of the isomer required to elicit 50% of the maximal response.
| Stereoisomer | EC₅₀ at +80 mV (µM) | Normalized Max. Current at +80 mV |
| (-)-Menthol | 62.64 ± 1.2 | 1.00 |
| (+)-Menthol | 164.53 ± 1.24 | 0.96 ± 0.05 |
| (+)-Neomenthol | 206.22 ± 11.4 | 0.77 ± 0.04 |
| (+)-Isomenthol | 136.01 ± 1.18 | 1.02 ± 0.07 |
| (+)-Neoisomenthol | 288.71 ± 1.25 | 0.99 ± 0.08 |
Data sourced from Chen et al., 2022, Frontiers in Pharmacology.[6]
As the data indicates, (-)-menthol is the most potent activator of TRPM8, exhibiting the lowest EC₅₀ value.[6] The other stereoisomers also activate TRPM8 but with lower potency.[6]
Experimental Protocol: Whole-Cell Patch-Clamp Recording of TRPM8 Currents
Objective: To measure the activation of TRPM8 channels by different menthol stereoisomers.
Cell Line: Human Embryonic Kidney (HEK293T) cells stably expressing human TRPM8.
Solutions:
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External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
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Internal Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, pH 7.2 with CsOH.
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Ligand Solutions: Stock solutions of menthol stereoisomers are prepared in ethanol and diluted to the final desired concentrations in the external solution on the day of the experiment.
Procedure:
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HEK293T cells expressing TRPM8 are grown on glass coverslips.
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A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
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Whole-cell patch-clamp recordings are performed at a constant temperature of ~25°C.
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Cells are voltage-clamped at a holding potential of -60 mV. Voltage ramps from -80 mV to +80 mV are applied to elicit currents.
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Solutions containing different concentrations of a menthol stereoisomer are perfused onto the cell.
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The current responses at different ligand concentrations are recorded.
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The peak current amplitudes at a specific voltage (e.g., +80 mV) are plotted against the ligand concentration, and the data are fitted with a Hill equation to determine the EC₅₀ value.
Caption: Experimental workflow for patch-clamp analysis.
Signaling Pathway: TRPM8 Activation
The binding of a menthol stereoisomer to the TRPM8 channel is thought to occur within a binding pocket formed by transmembrane helices. This interaction induces a conformational change in the channel, leading to its opening and allowing the influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the sensory neuron, triggering an action potential that is transmitted to the brain and perceived as a cooling sensation.
Caption: Simplified TRPM8 activation pathway.
Biological Activity: Analgesic Effects
Certain stereoisomers of menthol have demonstrated analgesic (pain-relieving) properties. This effect is also stereoselective, with (-)-menthol being the primary isomer responsible for this activity.[8] The analgesic properties of (-)-menthol are mediated through the selective activation of κ-opioid receptors.[8]
Quantitative Data: Analgesic Activity of Menthol Stereoisomers
Studies using animal models of pain have shown a clear difference in the analgesic effects of (+)- and (-)-menthol.
| Stereoisomer | Test | Dose | Analgesic Effect |
| (-)-Menthol | Hot-Plate Test (mice) | 3-10 mg/kg p.o. | Dose-dependent increase in pain threshold |
| (+)-Menthol | Hot-Plate Test (mice) | 10-50 mg/kg p.o. | No modification of pain threshold |
| (-)-Menthol | Abdominal Constriction (mice) | 3-10 mg/kg p.o. | Dose-dependent increase in pain threshold |
| (+)-Menthol | Abdominal Constriction (mice) | 10-50 mg/kg p.o. | No modification of pain threshold |
Data sourced from Galeotti et al., 2002, Neuroscience Letters.[8]
These findings indicate that the analgesic effect of menthol is highly dependent on its stereochemistry, with (-)-menthol being the active analgesic isomer, while (+)-menthol is inactive in these models.[8]
Experimental Protocol: Hot-Plate Test for Analgesia
Objective: To assess the central analgesic activity of menthol stereoisomers in mice.
Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
Animals: Male Swiss albino mice.
Procedure:
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Animals are fasted overnight with free access to water before the experiment.
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The menthol stereoisomer is administered orally (p.o.) at the desired dose. A control group receives the vehicle.
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At a predetermined time after drug administration (e.g., 30, 60, 90, 120 minutes), each mouse is placed on the hot plate.
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The latency to the first sign of nociception (e.g., licking of the hind paws, jumping) is recorded as the response time.
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A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
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The increase in pain threshold is calculated as the percentage of the maximal possible effect (% MPE).
Caption: Workflow for the hot-plate analgesic test.
Biological Activity: Modulation of GABA(A) Receptors
The γ-aminobutyric acid type A (GABA(A)) receptor is a major inhibitory neurotransmitter receptor in the central nervous system. Modulation of this receptor can have sedative, anxiolytic, and anticonvulsant effects. Research has indicated that the stereoisomers of menthol exhibit selective activity at the GABA(A) receptor.
A study investigating the stereo-selectivity of the GABA(A) receptor for menthol isomers found that among the five stereoisomers tested, only (+)-menthol was active.[9] It stimulated the binding of an allosteric GABA(A) receptor ligand in a dose-dependent manner.[9] This suggests that the (1S,2R,5S) configuration and the equatorial position of all substituents are crucial for this specific activity.[9]
Other Biological Activities
Menthol and its stereoisomers have been reported to possess a range of other biological properties, including:
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Anticancer Activity: Neomenthol has been shown to inhibit the proliferation of skin cancer cells by arresting the G2/M phase of the cell cycle and inhibiting tubulin polymerization and hyaluronidase activity.[10]
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Antifungal Activity: Menthol has demonstrated antifungal properties, for instance against the dermatophytes Trichophyton rubrum and Microsporum gypseum.[4]
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Penetration Enhancement: Menthol can enhance the dermal penetration of other pharmaceutical compounds.[1]
The stereoselectivity of these other activities is an area of ongoing research.
Conclusion
The biological activity of menthol is intrinsically linked to its stereochemistry. While all stereoisomers demonstrate some level of activity at the TRPM8 receptor, (-)-menthol is the most potent, aligning with its prominent cooling sensation. Conversely, the analgesic properties are almost exclusively attributed to (-)-menthol through its action on κ-opioid receptors, with (+)-menthol being largely inactive in this regard. In contrast, (+)-menthol exhibits unique activity at the GABA(A) receptor, highlighting the nuanced and specific interactions of each stereoisomer with different biological targets. This detailed understanding of the structure-activity relationship of menthol stereoisomers is critical for the targeted development of new therapeutic agents and for optimizing the formulation of existing products in the pharmaceutical and consumer care industries. Further research into the less common isomers and their full spectrum of biological activities will undoubtedly unveil new opportunities for their application.
References
- 1. Menthol: a simple monoterpene with remarkable biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Menthol - Wikipedia [en.wikipedia.org]
- 3. (–)-Menthol - American Chemical Society [acs.org]
- 4. pernaton.ch [pernaton.ch]
- 5. An in silico investigation of menthol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 7. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Menthol: a natural analgesic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereo-selective activity of menthol on GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neomenthol prevents the proliferation of skin cancer cells by restraining tubulin polymerization and hyaluronidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
